3-Methyl-2-(methylsulfonamido)benzoic acid
Description
Significance of Sulfonamido-Benzoic Acid Scaffolds in Organic Synthesis
The sulfonamido-benzoic acid scaffold is a privileged structure in organic and medicinal chemistry. Sulfonamides are known to be bioisosteres of carboxylic acids, meaning they can often replace a carboxylic acid group in a molecule without significantly altering its biological activity, while potentially improving properties like membrane permeability and metabolic stability. mdpi.comnih.gov
This structural motif is a cornerstone in the development of a wide array of therapeutic agents. The sulfonamide group is a key component in various drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs. trea.comgoogle.com The combination of a sulfonamide with a benzoic acid, as seen in N-sulfonylated anthranilic acid derivatives, provides a scaffold that can be readily modified at multiple points, allowing for the synthesis of diverse compound libraries for drug discovery and other research purposes. mdpi.comtrea.com The carboxylic acid group, in particular, can serve as a handle for further chemical transformations or as a key interaction point with biological targets. asianpubs.orgscribd.com
Overview of Aromatic Carboxylic Acid Derivatives as Research Subjects
Aromatic carboxylic acids and their derivatives are fundamental building blocks in organic synthesis. mdpi.comgoogleapis.com The carboxyl group can be converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, making these compounds highly versatile starting materials for the construction of more complex molecules. nih.gov
In the context of drug design, the carboxylic acid moiety is a common feature in many marketed drugs, where it often plays a crucial role in the drug's interaction with its biological target. asianpubs.orgscribd.com Aromatic carboxylic acids are also utilized in materials science for the development of new polymers and functional materials. The ability to introduce various substituents onto the aromatic ring allows for the fine-tuning of the molecule's electronic and steric properties, making them indispensable tools for chemists across different disciplines. The study of substituted benzoic acids, like the title compound, contributes to the broader understanding of how different functional groups influence the reactivity and properties of these important chemical building blocks.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methanesulfonamido)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-4-3-5-7(9(11)12)8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQNVHVGWIKBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 3 Methyl 2 Methylsulfonamido Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the number and type of atoms, their connectivity, and their spatial relationships.
Proton NMR (¹H NMR) spectroscopy for 3-Methyl-2-(methylsulfonamido)benzoic acid is used to identify and confirm the various proton environments within the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methyl groups, the sulfonamide proton, and the carboxylic acid proton.
The aromatic region would feature three protons on the trisubstituted benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The proton at position 6, flanked by the carboxylic acid and a hydrogen, is expected to be the most downfield of the aromatic signals. The protons at positions 4 and 5 would show shifts influenced by the methyl and sulfonamido groups, respectively.
The two methyl groups are in different chemical environments and thus resonate at different frequencies. The aryl-methyl protons (at position 3) would appear as a sharp singlet, while the methyl protons of the sulfonamide group would also present as a singlet but at a different chemical shift due to the influence of the adjacent sulfonyl group. The acidic protons of the carboxylic acid and the sulfonamide are typically broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O. Their chemical shifts can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| COOH | 10.0 - 13.0 | broad singlet | 1H |
| NH | 9.0 - 10.0 | broad singlet | 1H |
| Ar-H6 | 7.9 - 8.1 | doublet | 1H |
| Ar-H4 | 7.5 - 7.7 | doublet | 1H |
| Ar-H5 | 7.2 - 7.4 | triplet | 1H |
| SO₂CH₃ | 3.0 - 3.3 | singlet | 3H |
Note: Predicted values are based on standard chemical shift increments and data from analogous structures. Solvent is assumed to be DMSO-d₆.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to each unique carbon atom in the structure.
The carbonyl carbon of the carboxylic acid is characteristically found far downfield. The six aromatic carbons will resonate in the typical aromatic region (δ 110-140 ppm), with their exact shifts determined by the attached functional groups. The carbons directly bonded to the electron-withdrawing carboxylic acid and sulfonamido groups (C1 and C2) are expected to be deshielded and appear further downfield compared to the other ring carbons. The carbon bearing the methyl group (C3) will also have a characteristic shift. Finally, the two methyl carbons will appear in the upfield region of the spectrum, with the sulfonyl methyl carbon being more downfield than the aryl methyl carbon due to the electronegativity of the sulfonyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| COOH | 168 - 172 |
| Ar-C1 | 138 - 142 |
| Ar-C2 | 135 - 139 |
| Ar-C3 | 133 - 137 |
| Ar-C6 | 130 - 134 |
| Ar-C4 | 128 - 132 |
| Ar-C5 | 124 - 128 |
| SO₂CH₃ | 39 - 43 |
Note: Predicted values are based on standard chemical shift increments and data from analogous structures. Solvent is assumed to be DMSO-d₆.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and confirming the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate each proton signal with the carbon to which it is directly attached. This would definitively link the proton signals for the aryl-methyl and sulfonyl-methyl groups to their corresponding carbon signals. It would also correlate the aromatic proton signals (H4, H5, H6) with their respective aromatic carbon signals (C4, C5, C6).
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum would be expected to show a correlation between the aryl-methyl protons (at C3) and the aromatic proton at C4, confirming their adjacent positions on the ring. Correlations might also be observed between the sulfonamide NH proton and the methyl protons of the sulfonyl group, as well as the adjacent aromatic proton at C6. These through-space interactions provide critical confirmation of the proposed substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₉H₁₁NO₄S. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the calculated theoretical mass.
Table 3: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₉H₁₁NO₄S + H]⁺ | [M+H]⁺ | 230.0481 |
| [C₉H₁₁NO₄S + Na]⁺ | [M+Na]⁺ | 252.0301 |
The close agreement between the measured and calculated mass (typically within 5 ppm) would provide strong evidence for the correct elemental formula.
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. Given the presence of two acidic protons (on the carboxylic acid and the sulfonamide), this compound is expected to ionize exceptionally well in the negative ion mode. The primary ion observed in a negative mode ESI-MS spectrum would be the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight minus the mass of a proton. In positive ion mode, the protonated molecule, [M+H]⁺, or adducts with sodium, [M+Na]⁺, would likely be observed. The detection of these ions at the expected m/z values serves as a definitive confirmation of the compound's molecular weight.
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound This compound is not publicly available. As a result, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables as requested in the outline for FT-IR spectroscopy, X-ray diffraction analysis, and chromatographic purity assessment for this specific molecule.
Generating such an article without specific data would require speculation and would not adhere to the standards of scientific accuracy. The provided search results contain information on related benzoic acid derivatives, but not on this compound itself. Therefore, to avoid presenting misleading or inaccurate information, the requested article cannot be generated at this time.
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
No published studies were identified that have performed Quantum Mechanical (QM) calculations, such as Density Functional Theory (DFT), on 3-Methyl-2-(methylsulfonamido)benzoic acid. Therefore, information regarding its optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors remains uncharacterized.
Molecular Docking Simulations
Specific molecular docking simulations for this compound against any protein target have not been reported.
Ligand-Protein Interaction Prediction for Benzoic Acid Derivatives
Although molecular docking is a common technique used to predict the binding affinity and interaction patterns of various benzoic acid derivatives with numerous protein targets, no studies have included this compound in their analyses. Research in this area tends to focus on derivatives with different substitution patterns determined by specific therapeutic goals.
Analysis of Binding Modes and Interaction Fingerprints
As no docking studies have been performed, there is no data on the potential binding modes or interaction fingerprints for this compound within a protein active site. Such analyses, which typically identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts, are contingent on initial docking simulations.
Pharmacophore Modeling Approaches
Pharmacophore models based on or including this compound have not been developed.
Structure-Based Pharmacophore Generation from Receptor-Ligand Complexes
The generation of a structure-based pharmacophore model requires a known 3D structure of a receptor-ligand complex. Since there are no reported instances of this compound co-crystallized with a protein target, this approach has not been applied to this compound.
Ligand-Based Pharmacophore Development from Chemical Libraries
Ligand-based pharmacophore modeling relies on a set of known active molecules to derive a common feature hypothesis. No chemical libraries or sets of active compounds that explicitly include this compound for the purpose of pharmacophore development have been described in the literature.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Pharmacophore Models
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in elucidating the correlation between the structural features of a series of compounds and their biological activities. For compounds analogous to this compound, such as various sulfonamide and benzoic acid derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activities against various biological targets. benthamdirect.comnih.govtandfonline.comtandfonline.com
These models are built by aligning a set of molecules with known activities and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their 3D properties (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields) with their biological potency. benthamdirect.comtandfonline.com For instance, in studies on heterocyclic sulfonamides, CoMFA and CoMSIA models have been developed with high predictive accuracy, indicated by significant q² and r² values. benthamdirect.com
The generated 3D-QSAR models produce contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. For a molecule like this compound, a hypothetical 3D-QSAR model might reveal the following:
Steric Contour Maps: Green contours might indicate regions where bulky substituents increase activity, while yellow contours could show areas where steric hindrance is detrimental. For example, the methyl group at the 3-position of the benzoic acid ring could be analyzed for its contribution to the steric field.
Electrostatic Contour Maps: Blue contours often highlight areas where electropositive charge is beneficial, whereas red contours suggest that electronegative charge enhances activity. The sulfonamide and carboxylic acid groups would be key contributors to the electrostatic potential of the molecule.
Hydrophobic, Hydrogen Bond Donor, and Acceptor Maps (in CoMSIA): These maps provide further detail on the importance of specific types of interactions. The sulfonamide group, for instance, can act as both a hydrogen bond donor and acceptor, and its role in binding can be elucidated through these models.
A representative, though hypothetical, 3D-QSAR study on a series of benzenesulfonamide derivatives might yield the statistical parameters shown in the table below. tandfonline.com
| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) |
| CoMFA | 0.625 | 0.998 | 0.837 |
| CoMSIA | 0.645 | 0.987 | 0.698 |
This table presents hypothetical data based on typical values reported in 3D-QSAR studies of similar compounds.
Validation Strategies for Pharmacophore Models
The reliability of a pharmacophore model is paramount for its application in virtual screening and drug design. Several validation strategies are employed to ensure the robustness and predictive power of the generated models. These methods are broadly categorized into internal and external validation.
Internal Validation:
Cross-Validation (Leave-One-Out or Leave-N-Out): This is a common technique where a subset of the training set is systematically left out during model generation and then predicted by the model. The consistency of the predictions for the omitted compounds provides a measure of the model's robustness. The cross-validated correlation coefficient (q²) is a key metric derived from this process. benthamdirect.com
Fischer's Randomization Test: This method involves scrambling the biological activity data of the training set and then attempting to build a QSAR model. A valid model should not be obtainable from randomized data, thus ensuring that the original correlation is not due to chance.
External Validation:
Prediction for an External Test Set: The most rigorous validation involves using the generated pharmacophore model to predict the biological activities of a set of compounds that were not used in the model's development (the test set). The predictive ability is often assessed by the predictive r-squared (r²_pred) value. nih.govtandfonline.com
Receiver Operating Characteristic (ROC) Curve Analysis: This method is particularly useful for validating pharmacophore models used in virtual screening to differentiate between active and inactive compounds. A ROC curve plots the true positive rate against the false positive rate, and the area under the curve (AUC) provides a measure of the model's ability to distinguish between these two classes.
Goodness of Hit Score (GH Score): This is another metric used to evaluate the performance of pharmacophore models in virtual screening. A GH score greater than 0.7 is generally considered indicative of a very good model.
The following table summarizes common validation parameters and their significance.
| Validation Parameter | Description | Significance |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | A q² > 0.5 is generally considered indicative of a good model. |
| r² (Non-cross-validated r²) | The coefficient of determination for the training set. | A high r² indicates a good fit of the model to the training data. |
| r²_pred (External validation) | The correlation coefficient for the external test set. | A high r²_pred demonstrates the model's ability to predict the activity of new compounds. |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of active compounds in the entire database. | A high EF indicates that the model is effective at identifying active compounds. |
| GH Score | A scoring function that evaluates the "goodness" of a pharmacophore model based on hit lists. | A GH score > 0.7 suggests a high-quality model. researchgate.net |
Application in Virtual Screening for Novel Scaffolds
Once a 3D-QSAR pharmacophore model has been rigorously validated, it can be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. This process, known as virtual screening, is a cost-effective and time-efficient method for identifying new chemical scaffolds. nih.govnih.gov
The application of a pharmacophore model derived from compounds structurally related to this compound in virtual screening would typically involve the following steps:
Database Selection: A large database of chemical compounds, such as the ZINC database, is chosen for screening. mdpi.com
Pharmacophore-Based Filtering: The validated pharmacophore model is used to search the database for molecules that match the defined chemical features and their spatial arrangement.
Docking Studies: The hits identified from the pharmacophore screen are often subjected to molecular docking studies to predict their binding orientation and affinity within the active site of the target protein. tandfonline.comnih.gov
ADMET Prediction: The physicochemical properties and potential toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the top-ranked compounds are computationally predicted to assess their drug-likeness. tandfonline.com
Hit Selection and Experimental Validation: A final selection of promising compounds is made based on the combined results of pharmacophore mapping, docking scores, and ADMET properties. These compounds are then synthesized or acquired for experimental biological evaluation.
Through this process, it is possible to identify novel chemical scaffolds that possess the key features required for biological activity but are structurally distinct from the initial set of compounds used to build the model. For instance, a virtual screening campaign targeting a specific G protein-coupled receptor (GPCR) using a pharmacophore model based on sulfonamide-containing ligands could lead to the discovery of entirely new classes of modulators. nih.govnih.gov
Structure Activity Relationship Sar Studies of 3 Methyl 2 Methylsulfonamido Benzoic Acid Analogs
Influence of Substituent Position and Nature on Molecular Behavior
The molecular behavior of 3-Methyl-2-(methylsulfonamido)benzoic acid is determined by the combined electronic and steric effects of its three key substituents on the benzene (B151609) ring: the carboxylic acid at position 1, the methylsulfonamido group at position 2, and the methyl group at position 3.
The carboxylic acid group (-COOH) is an electron-withdrawing group (EWG) and deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. numberanalytics.com Its primary role in molecular behavior is as a strong hydrogen bond donor and acceptor, and its acidity is a key parameter modulated by the other substituents.
The methylsulfonamido group (-NHSO₂CH₃) at the ortho position is a potent EWG, primarily through a strong negative inductive effect (-I) from the highly electronegative oxygen and sulfur atoms. This electron withdrawal stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid. libretexts.org This effect is typical for EWGs on a benzoic acid scaffold. researchgate.net
The methyl group (-CH₃) at the meta position relative to the carboxyl group is an electron-donating group (EDG) through induction and hyperconjugation. numberanalytics.com Generally, EDGs decrease the acidity of benzoic acids by destabilizing the carboxylate anion. libretexts.org
However, the substitution pattern of this compound creates a classic example of the "ortho-effect." The presence of two adjacent bulky groups (methylsulfonamido and methyl) flanking the carboxylic acid introduces significant steric hindrance. This steric crowding can force the carboxylic acid group out of the plane of the benzene ring, disrupting coplanarity and influencing its acidity. Notably, almost all ortho-substituents, whether electron-donating or withdrawing, tend to increase the acid strength of a benzoic acid, a phenomenon attributed to a combination of steric and electronic factors. libretexts.org Therefore, the strong electron-withdrawing nature of the sulfonamide combined with the ortho-effect is expected to make this compound a significantly stronger acid than benzoic acid itself.
| Substituent | Position | Electronic Effect | Steric Effect | Influence on Acidity |
|---|---|---|---|---|
| -COOH (Carboxylic Acid) | 1 | Electron-Withdrawing (-I, -R) | Moderate | Reference group |
| -NHSO₂CH₃ (Methylsulfonamido) | 2 (ortho) | Strongly Electron-Withdrawing (-I) | High | Strongly increases acidity |
| -CH₃ (Methyl) | 3 (meta) | Electron-Donating (+I) | Moderate | Slightly decreases acidity (counteracted by ortho position to sulfonamide) |
Conformational Analysis and its Implications for Molecular Recognition
The conformation of this compound is heavily influenced by the steric repulsion between the adjacent methyl and methylsulfonamido groups at the 2- and 3-positions. Studies on structurally similar compounds, such as 3-methyl-2-(phenylamino)benzoic acids, have shown that this substitution pattern leads to a non-planar molecular structure. uky.edu The steric clash forces the substituents to twist out of the plane of the benzene ring to minimize unfavorable interactions. uky.edu
This results in a constrained and relatively rigid conformation with specific torsion angles defining the orientation of the sulfonamide and carboxylic acid groups relative to the phenyl ring. For the methylsulfonamido group, rotation is possible around the C-N and N-S bonds, but is likely restricted. In related benzenesulfonamides, the conformation of the sulfonamide group relative to the ring is a critical structural feature. nih.gov
Implications for Molecular Recognition:
Pre-organization: The inherent rigidity means the molecule exists in a limited set of low-energy conformations. If one of these conformations is complementary to a biological target's binding site, the entropic penalty upon binding is low, which can lead to high binding affinity.
Specificity: The fixed three-dimensional arrangement of hydrogen bond donors (N-H, O-H), acceptors (C=O, SO₂), and hydrophobic regions (methyl groups, phenyl ring) creates a specific pharmacophore. Only receptors with a precisely matching geometry and pattern of interacting residues can effectively bind the molecule.
Loss of Adaptability: Conversely, this conformational rigidity can be a disadvantage. If the bioactive conformation required for binding to a target is a high-energy state for the isolated molecule, the compound will exhibit poor activity. The molecule cannot easily adapt its shape to fit into a binding pocket that differs from its preferred conformation. This "steep" SAR is a known challenge in drug discovery involving rigid scaffolds. nih.gov
Intermolecular Interactions Modulated by Structural Modifications
The crystal packing and molecular interactions of this compound are driven by a network of strong and weak intermolecular forces. The functional groups present offer multiple sites for hydrogen bonding and other interactions.
Carboxylic Acid Dimers: The most dominant interaction for benzoic acids in the solid state is the formation of robust, centrosymmetric dimers through a pair of O-H···O hydrogen bonds between two carboxylic acid groups. researchgate.net This is a highly stable and common motif.
Sulfonamide Interactions: The sulfonamide group is an excellent hydrogen bonding moiety. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. nih.gov This allows for the formation of extended hydrogen-bonded chains or networks, linking the primary carboxylic acid dimers. researchgate.net
Weak Hydrogen Bonds: C-H···O interactions involving the methyl and aromatic C-H groups as weak donors and the sulfonyl or carbonyl oxygens as acceptors are also expected to play a significant role in stabilizing the crystal structure. uky.edu
Structural modifications would directly modulate these interactions. For instance, replacing the N-H proton with an alkyl group would remove a key hydrogen bond donor site, disrupting the established network. Conversely, altering the methyl group on the sulfur to a larger or more functionalized group could introduce new steric constraints or interaction sites, potentially leading to different crystal packing (polymorphism). nih.gov The balance of these interactions is critical, as polymorphism can arise from subtle changes in molecular conformation and interactions. uky.edu
| Functional Group | Potential Donor/Acceptor Role | Type of Interaction | Relative Strength |
|---|---|---|---|
| -COOH (Carboxyl) | O-H (Donor), C=O (Acceptor) | Hydrogen Bond | Very Strong |
| -NHSO₂- (Sulfonamido) | N-H (Donor), SO₂ (Acceptor) | Hydrogen Bond | Strong |
| Aromatic/Methyl C-H | C-H (Donor) | Weak Hydrogen Bond (C-H···O) | Weak |
| Phenyl Ring | π-system | π-π Stacking | Weak to Moderate |
Comparative Analysis with Other Benzoic Acid Derivatives
The properties of this compound are best understood when compared to other related benzoic acid derivatives.
Versus Fenamic Acids (e.g., 3-Methyl-2-(phenylamino)benzoic acid): The key difference is the linker group: a methylsulfonamide (-NHSO₂CH₃) versus a phenylamine (-NH-Ph). The sulfonamide group is non-planar and provides potent hydrogen bond accepting sulfonyl oxygens, whereas the phenylamino (B1219803) group is largely planar and can participate in more extensive π-π stacking interactions. The steric bulk and electronic properties of the methylsulfonyl versus a phenyl group are substantially different, leading to distinct conformational preferences and interaction potentials. uky.edu
Versus Other Sulfonamido-benzoic Acid Isomers: Compared to isomers like 4-chloro-3-sulfonamide benzoic acid, the ortho-positioning of the sulfonamide group in the target compound is critical. nih.gov An ortho-sulfonamide can sterically influence the adjacent carboxyl group (the ortho-effect) and potentially form an intramolecular hydrogen bond, neither of which is possible for a meta or para isomer. The additional 3-methyl group further exacerbates the steric crowding, making the 2,3-substitution pattern unique in its conformational rigidity.
Versus Unsubstituted Benzoic Acid: The addition of the two substituents dramatically alters the parent molecule. The acidity is significantly increased due to the potent inductive withdrawal of the sulfonamide group and the ortho-effect. libretexts.orglibretexts.org The lipophilicity is increased, and the steric profile is profoundly different, restricting access to the carboxylic acid and one face of the aromatic ring.
| Compound | Key Structural Difference | Predicted Acidity (vs. Benzoic Acid) | Key Conformational Feature |
|---|---|---|---|
| This compound | - | Much Higher | Non-planar, sterically constrained |
| 3-Methyl-2-(phenylamino)benzoic acid | -NH-Ph instead of -NHSO₂CH₃ | Higher | Non-planar due to 3-methyl group uky.edu |
| 4-Sulfamoylbenzoic acid | -SO₂NH₂ at para; no methyl | Higher | Planar carboxyl group relative to ring |
| Benzoic Acid | No substituents | Reference | Largely planar |
Derivatization and Chemical Transformations of 3 Methyl 2 Methylsulfonamido Benzoic Acid
Esterification and Amide Bond Formation at the Carboxylic Acid Moiety
The carboxylic acid group of 3-Methyl-2-(methylsulfonamido)benzoic acid is a key site for derivatization, readily undergoing esterification and amide bond formation to produce a variety of derivatives.
Esterification:
Esterification of the carboxylic acid is a common strategy to modify the pharmacokinetic properties of the molecule, such as lipophilicity and cell permeability. The synthesis of methyl 3-methyl-2-(methylsulfonamido)benzoate can be achieved through standard acid-catalyzed esterification. This typically involves reacting the parent benzoic acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. youtube.com The reaction is generally heated to drive the equilibrium towards the ester product.
Another approach involves the reaction of the corresponding acyl chloride with an alcohol. The acyl chloride can be prepared by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then be reacted with various alcohols to yield the desired esters.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methanol, H₂SO₄ | Methyl 3-methyl-2-(methylsulfonamido)benzoate | Fischer Esterification |
| 3-Methyl-2-(methylsulfonamido)benzoyl chloride | Various Alcohols | Corresponding Esters | Acylation |
Amide Bond Formation:
The formation of amides from the carboxylic acid moiety is another important transformation, often leading to compounds with distinct biological activities. The synthesis of 3-Methyl-2-(methylsulfonamido)benzamides can be accomplished through several methods. A common approach is the coupling of the carboxylic acid with a primary or secondary amine using a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond under mild conditions.
Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide. This method is particularly useful for less reactive amines.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Amine, EDC/HOBt | 3-Methyl-2-(methylsulfonamido)benzamide derivative | Amide Coupling |
| 3-Methyl-2-(methylsulfonamido)benzoyl chloride | Amine | 3-Methyl-2-(methylsulfonamido)benzamide derivative | Acylation |
Chemical Modifications of the Sulfonamido Group
One potential modification is the N-alkylation of the sulfonamide nitrogen. This can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base. The acidity of the sulfonamide proton makes it susceptible to deprotonation, and the resulting anion can then act as a nucleophile to displace the halide from the alkylating agent. Such modifications can be used to probe the importance of the sulfonamide N-H for biological activity.
Synthesis of Analogs for Structure-Based Research and SAR Exploration
The synthesis of a diverse library of analogs of this compound is fundamental for structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies aim to identify the key structural features responsible for the biological activity of the compound and to optimize its properties.
SAR exploration often involves systematic modifications at the three main regions of the molecule:
The Carboxylic Acid Moiety: As discussed in section 6.1, converting the carboxylic acid to various esters and amides allows for the investigation of how changes in steric bulk, lipophilicity, and hydrogen bonding potential at this position affect activity.
The Sulfonamido Group: Modifications of the sulfonamide, such as altering the N-alkyl substituent, can provide insights into the role of this group in receptor binding or enzyme inhibition. google.com
The Aromatic Ring: Introducing different substituents at various positions on the benzene (B151609) ring can probe the electronic and steric requirements for activity.
By synthesizing and testing a range of such analogs, researchers can build a comprehensive understanding of the SAR, which is crucial for the rational design of more potent and selective compounds. nih.govnih.govresearchgate.net
| Molecular Region | Example Modification | Purpose in SAR Studies |
| Carboxylic Acid | Conversion to esters and amides | Investigate the role of H-bonding and lipophilicity |
| Sulfonamido Group | N-alkylation | Probe the importance of the N-H group |
| Aromatic Ring | Introduction of various substituents | Explore electronic and steric requirements for activity |
Functional Group Interconversions of the Aromatic Ring
Functional group interconversions on the aromatic ring of this compound can lead to the synthesis of novel analogs with potentially different biological profiles. Common electrophilic aromatic substitution reactions such as halogenation and nitration are key strategies for this purpose.
Halogenation:
The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can significantly alter the electronic properties and lipophilicity of the molecule. The directing effects of the existing substituents (the methyl, carboxylic acid, and sulfonamido groups) will influence the position of halogenation. For instance, bromination of a related compound, 3-methyl-2-chloro-4-methylsulfonylbenzoic acid, has been reported to occur at the methyl group (benzylic bromination) under radical conditions. google.comgoogle.com However, under electrophilic aromatic substitution conditions, halogenation would be expected to occur on the aromatic ring itself. The precise location would depend on the reaction conditions and the combined directing effects of the substituents.
Nitration:
Nitration of the aromatic ring, typically carried out using a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂). aiinmr.comtruman.eduresearchgate.net The nitro group is a strong electron-withdrawing group and can serve as a precursor for other functional groups, most notably an amino group, through reduction. The position of nitration will be governed by the directing effects of the existing groups on the ring. The carboxylic acid and sulfonamido groups are generally meta-directing, while the methyl group is ortho- and para-directing. The interplay of these directing effects will determine the regioselectivity of the nitration reaction.
Applications in Advanced Organic and Medicinal Chemistry Synthesis
Role as a Key Synthetic Intermediate in Multi-step Syntheses
3-Methyl-2-(methylsulfonamido)benzoic acid serves as a crucial building block in a variety of multi-step synthetic pathways. The presence of three distinct functional groups—the carboxylic acid, the sulfonamide, and the aromatic ring—allows for a sequence of selective chemical transformations. Organic chemists leverage this to introduce molecular complexity in a controlled manner.
The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a handle for chain extension or the introduction of other functional moieties. The sulfonamide group, being a robust electron-withdrawing group, can influence the reactivity of the aromatic ring and also serve as a key pharmacophore in medicinal chemistry applications.
A notable application of related aminobenzoic acids is in the synthesis of pesticides. For instance, the structurally similar 2-amino-3-methylbenzoic acid is a key intermediate in the production of chlorantraniliprole, a widely used insecticide. This underscores the industrial relevance of this class of compounds as starting materials in complex syntheses. The synthesis of such intermediates often involves multi-step processes, including nitration, reduction, and other functional group manipulations on a substituted toluene (B28343) backbone.
Construction of Complex Heterocyclic Systems Utilizing the Scaffold
The strategic placement of the reactive groups on the this compound scaffold makes it an ideal precursor for the synthesis of a diverse range of complex heterocyclic systems. Heterocycles are a cornerstone of medicinal chemistry, and the ability to efficiently construct these rings is of paramount importance.
The carboxylic acid and the sulfonamide functionalities can participate in intramolecular cyclization reactions to form fused ring systems. For example, through a sequence of activation of the carboxylic acid followed by nucleophilic attack from the sulfonamide nitrogen or a derivative thereof, it is possible to construct nitrogen- and sulfur-containing heterocyclic cores.
Rational Design of New Molecular Architectures
The rational design of new molecular architectures with specific functions is a primary goal in modern chemistry. This compound offers a versatile platform for such endeavors. By modifying its functional groups, chemists can systematically alter the steric and electronic properties of the molecule to achieve desired outcomes.
In the field of coordination chemistry, benzoic acid derivatives are widely used as ligands for the construction of metal-organic frameworks (MOFs). The carboxylic acid group can coordinate to metal ions, while the rest of the molecule can be functionalized to control the dimensionality and porosity of the resulting framework. For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used to create novel coordination polymers with interesting optical and sensing properties. This highlights the potential of functionalized benzoic acids in the design of advanced materials.
The principles of rational design also extend to medicinal chemistry, where the scaffold of this compound could be employed to design new therapeutic agents. The sulfonamide moiety is a well-known pharmacophore present in many antibacterial, diuretic, and anticonvulsant drugs. By combining this with a substituted benzoic acid core, medicinal chemists can explore new chemical space in the search for potent and selective drug candidates.
Medicinal Chemistry Perspective: Scaffold Design and Molecular Recognition
Benzoic Acid Derivatives as Privileged Scaffolds in Drug Discovery Research
Benzoic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This designation is attributed to their ability to serve as a foundational structure for the development of ligands for a diverse range of biological targets. The versatility of the benzoic acid moiety stems from its relatively simple, rigid structure, which provides a stable platform for the introduction of various functional groups. These appended groups can be strategically positioned to engage in specific interactions with a target protein, thereby modulating its activity.
The prevalence of the benzoic acid scaffold in approved drugs and clinical candidates underscores its importance in drug discovery. For instance, well-known drugs such as aspirin (B1665792) and methotrexate (B535133) incorporate a benzoic acid core. Its derivatives have been explored for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The carboxylic acid group itself is a key pharmacophoric feature, capable of forming strong hydrogen bonds and ionic interactions with complementary residues, such as arginine and lysine (B10760008), in a protein's active site.
The utility of the benzoic acid scaffold is further enhanced by its synthetic tractability. The aromatic ring can be readily functionalized using a variety of well-established chemical reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) of a compound series. This facilitates the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Design Principles for Sulfonamide-Containing Chemical Entities
The sulfonamide functional group (—SO₂NH—) is another cornerstone of medicinal chemistry, most famously associated with the discovery of the first commercially available antibiotics, the sulfa drugs. The design principles for incorporating a sulfonamide moiety into a drug candidate are multifaceted and leverage the unique physicochemical properties of this group.
The acidity of the sulfonamide proton is another critical design element. The pKa of the N-H proton can be modulated by the nature of the substituents on the sulfur and nitrogen atoms. This tunable acidity allows for the optimization of a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement. In many instances, the sulfonamide group is employed as a bioisostere of a carboxylic acid. tandfonline.comresearchgate.net While it can mimic the acidic nature and hydrogen-bonding capabilities of a carboxylic acid, it often imparts greater metabolic stability and improved cell permeability.
Molecular Recognition Features of 3-Methyl-2-(methylsulfonamido)benzoic Acid Scaffold
The this compound scaffold presents a unique combination of functional groups that dictate its potential molecular recognition patterns. The spatial arrangement of the carboxylic acid, the sulfonamide, and the methyl group on the phenyl ring creates a distinct pharmacophore with specific interaction capabilities.
The primary interaction points of this scaffold are anticipated to be:
Ionic and Hydrogen Bonding Interactions: The carboxylic acid at the 1-position is a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH. This allows for potent ionic interactions with positively charged amino acid residues like arginine or lysine in a binding pocket.
Hydrogen Bonding Network: The sulfonamide group at the 2-position offers both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygens). This enables the formation of a network of hydrogen bonds with the target protein, contributing to binding affinity and specificity.
Hydrophobic Interactions: The methyl group at the 3-position introduces a small hydrophobic pocket-filling element. This can engage in van der Waals interactions with nonpolar residues in the target's binding site, such as leucine, isoleucine, or valine. The phenyl ring itself also provides a significant hydrophobic surface for π-π stacking or hydrophobic interactions.
Conformational Rigidity: The ortho-substitution pattern of the carboxylic acid and sulfonamide groups, influenced by the adjacent methyl group, imparts a degree of conformational constraint on the molecule. This pre-organization of the key binding groups can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
Structure-activity relationship (SAR) studies on closely related 2-sulfonamidebenzamide scaffolds have demonstrated the importance of these interactions. For instance, in a series of 2-(sulfonamido)-N-phenylbenzamides, modifications to the sulfonamide and the phenyl ring significantly impacted their activity as allosteric modulators. nih.gov This highlights the sensitivity of the scaffold to structural changes and the importance of the precise positioning of each functional group for optimal molecular recognition.
Below is a table summarizing the key molecular recognition features of the this compound scaffold.
| Functional Group | Position | Potential Interactions | Interacting Residues (Examples) |
| Carboxylic Acid | 1 | Ionic, Hydrogen Bonding | Arginine, Lysine, Histidine |
| Sulfonamide | 2 | Hydrogen Bonding (Donor/Acceptor) | Serine, Threonine, Asparagine, Glutamine |
| Methyl Group | 3 | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Alanine |
| Phenyl Ring | - | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Development of Novel Analogs through Scaffold Hopping and Extension Strategies
The this compound scaffold serves as a valuable starting point for the discovery of new chemical entities with improved biological activity and physicochemical properties. Two powerful strategies employed in medicinal chemistry for this purpose are scaffold hopping and molecular extension.
Scaffold Hopping: This strategy involves the replacement of a core molecular scaffold with a structurally different one while aiming to retain or improve the desired biological activity. nih.govbhsai.orgnih.gov The goal is to identify novel chemotypes that may offer advantages in terms of intellectual property, synthetic accessibility, or ADME properties. For the this compound scaffold, several scaffold hopping approaches can be envisioned:
Bioisosteric Replacement of the Benzoic Acid: The benzoic acid moiety could be replaced with other acidic groups such as a tetrazole or an acylsulfonamide. drughunter.comrsc.org These replacements can mimic the acidic nature of the carboxylic acid while altering properties like lipophilicity and metabolic stability.
Cyclization Strategies: The scaffold could be cyclized to create more rigid structures. For instance, the sulfonamide nitrogen could be linked to the phenyl ring to form a benzisothiazole dioxide derivative. This approach can lock the conformation of the molecule, potentially leading to increased potency and selectivity. In studies of related 2-sulfonamidebenzamides, ring-closing of the sulfonamide portion to form five-membered ring systems has been explored as a scaffold hopping strategy. nih.gov
Molecular Extension: This strategy involves adding new functional groups or molecular fragments to the existing scaffold to probe for additional interactions with the target protein. This is often guided by the structure of the target's binding site to exploit unoccupied pockets. For the this compound scaffold, extension strategies could include:
Substitution on the Phenyl Ring: The remaining open positions on the phenyl ring (positions 4, 5, and 6) can be substituted with various functional groups, such as halogens, alkyls, or alkoxy groups, to explore additional hydrophobic or polar interactions.
Modification of the Sulfonamide: The methyl group on the sulfonamide could be replaced with larger or more complex groups to extend into new regions of the binding pocket.
Derivatization of the Carboxylic Acid: The carboxylic acid could be converted into esters or amides to explore different interactions and to act as prodrugs that improve pharmacokinetic properties.
The following table provides examples of potential scaffold hopping and extension strategies for the this compound scaffold.
| Strategy | Modification | Rationale | Potential Outcome |
| Scaffold Hopping | Replace Carboxylic Acid with Tetrazole | Bioisosteric replacement, similar pKa, increased lipophilicity | Improved cell permeability, novel IP |
| Replace Phenyl Ring with Pyridine (B92270) | Introduce H-bond acceptor, alter electronics | Enhanced solubility, new interactions | |
| Cyclize to form Benzisothiazole Dioxide | Conformational restriction | Increased potency and selectivity | |
| Molecular Extension | Add a Chloro Group at Position 5 | Explore hydrophobic/halogen bonding | Increased binding affinity |
| Replace N-Methyl with N-Ethyl on Sulfonamide | Probe for additional hydrophobic space | Enhanced potency | |
| Convert Carboxylic Acid to Methyl Ester | Prodrug approach, increased lipophilicity | Improved oral bioavailability |
Through the systematic application of these design strategies, medicinal chemists can leverage the promising features of the this compound scaffold to develop novel and effective therapeutic agents.
Q & A
Q. What are the common synthetic routes for 3-Methyl-2-(methylsulfonamido)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of the benzoic acid scaffold via sulfonamide coupling. A two-step approach is recommended: (i) introduction of the methyl group at the 3-position via Friedel-Crafts alkylation or directed ortho-methylation, followed by (ii) sulfonamidation at the 2-position using methanesulfonamide under acidic catalysis. Optimization should focus on solvent selection (e.g., dichloromethane or DMF for solubility), temperature control (40–60°C to balance reactivity and side reactions), and stoichiometric ratios (1:1.2 molar ratio of benzoic acid precursor to methanesulfonamide). Catalytic amounts of Hünig’s base may improve sulfonamide coupling efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Combine LC-MS for molecular weight confirmation (target m/z ~257.3 for [M+H]⁺) and ¹H/¹³C NMR to verify substitution patterns (e.g., methyl group at δ ~2.3 ppm, sulfonamide NH at δ ~7.5 ppm). Purity assessment requires HPLC with a C18 column (acetonitrile/water + 0.1% formic acid gradient). For crystallinity evaluation, powder X-ray diffraction (PXRD) is essential to rule out amorphous byproducts .
Q. How can researchers mitigate hydrolysis of the methylsulfonamide group during storage or reaction?
Methodological Answer: Store the compound in anhydrous conditions (desiccator with silica gel) at –20°C. During reactions, avoid aqueous basic media (pH > 9) and high temperatures (>80°C). Use aprotic solvents (e.g., THF, acetonitrile) and consider protecting-group strategies for the sulfonamide if prolonged exposure to moisture is unavoidable .
Advanced Research Questions
Q. How do substitution patterns on the benzoic acid ring influence polymorphic outcomes in sulfonamide derivatives?
Methodological Answer: Substitution at the 3-position (methyl) and 2-position (sulfonamide) introduces steric and electronic effects that dictate packing motifs. For example, methyl groups enhance conformational flexibility, but specific substitution patterns (e.g., para vs. meta) can stabilize π-π stacking or hydrogen-bond networks. To study polymorphism:
Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?
Methodological Answer: Leverage density functional theory (DFT) to model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites). Databases like Reaxys and PISTACHIO provide comparative data on similar sulfonamides. For non-covalent interaction analysis, NBO (Natural Bond Orbital) calculations quantify σ/π contributions, while molecular dynamics simulations predict solvent effects .
Q. How can researchers resolve contradictions between experimental and computational data regarding hydrogen-bonding interactions in this compound?
Methodological Answer:
- Cross-validate FTIR (stretching frequencies for N–H and S=O) with theoretical IR spectra from DFT.
- Compare XRD-derived hydrogen-bond distances with MEP (Molecular Electrostatic Potential) maps .
- Use SC-XRD to resolve ambiguities in proton positions, especially in disordered crystals .
Experimental Design & Data Analysis
Q. What strategies are recommended for designing stable co-crystals of this compound with pharmacologically relevant partners?
Methodological Answer:
Q. How should researchers address low yields in the sulfonamidation step during synthesis?
Methodological Answer:
- Test alternative coupling agents (e.g., EDCI/HOBt vs. DCC).
- Introduce microwave-assisted synthesis (60°C, 30 min) to accelerate kinetics.
- Characterize byproducts via LC-MS/MS to identify hydrolysis or dimerization pathways .
Data Contradiction & Validation
Q. If PXRD data conflicts with computational crystal structure predictions, what steps ensure accuracy?
Methodological Answer:
Q. How can batch-to-batch variability in biological assay results be traced back to chemical purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
